molecular formula C19H21ClN6O B12264221 2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B12264221
M. Wt: 384.9 g/mol
InChI Key: FXWZEOSFLKFPSU-UHFFFAOYSA-N
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Description

2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyranopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the pyranopyridine structure. Common reagents used in these reactions include bis(pinacolato)diboron, potassium acetate, and palladium catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .

Scientific Research Applications

2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its combination of pyrimidine, piperidine, and pyranopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H21ClN6O/c1-25(19-22-10-15(20)11-23-19)16-2-5-26(6-3-16)18-13(9-21)8-14-12-27-7-4-17(14)24-18/h8,10-11,16H,2-7,12H2,1H3

InChI Key

FXWZEOSFLKFPSU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C3COCCC3=N2)C#N)C4=NC=C(C=N4)Cl

Origin of Product

United States

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